Cbz-4-tert-butyl-D-Phenylalanine
Overview
Description
Cbz-4-tert-butyl-D-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a carboxybenzyl (Cbz) group, and the side chain contains a tert-butyl group. This compound is commonly used in peptide synthesis as a protected amino acid building block.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-4-tert-butyl-D-Phenylalanine typically involves the protection of the amino group of 4-tert-butyl-D-Phenylalanine with a carboxybenzyl (Cbz) group. This can be achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection step .
Chemical Reactions Analysis
Types of Reactions
Cbz-4-tert-butyl-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd-C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd-C)
Substitution: Sodium hydroxide (NaOH), triethylamine (TEA)
Major Products Formed
Oxidation: Oxidized derivatives of the phenylalanine side chain
Reduction: Deprotected amino acid with the removal of the Cbz group
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Cbz-4-tert-butyl-D-Phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protected amino acid building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of Cbz-4-tert-butyl-D-Phenylalanine involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions during peptide bond formation. The tert-butyl group provides steric hindrance, enhancing the selectivity of the reactions. The Cbz group can be removed by catalytic hydrogenation, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Cbz-4-tert-butyl-D-Phenylalanine can be compared with other protected amino acids such as:
Cbz-Phenylalanine: Lacks the tert-butyl group, making it less sterically hindered.
Boc-4-tert-butyl-D-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) group for protection instead of Cbz, which can be removed under acidic conditions.
Fmoc-4-tert-butyl-D-Phenylalanine: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection, which can be removed under basic conditions
This compound is unique due to its combination of the Cbz protecting group and the tert-butyl group, providing both protection and steric hindrance, which is advantageous in selective peptide synthesis.
Properties
IUPAC Name |
(2R)-3-(4-tert-butylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNNNROLVWMWES-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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